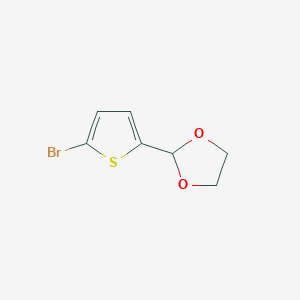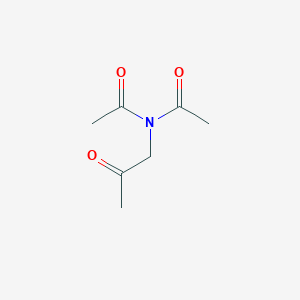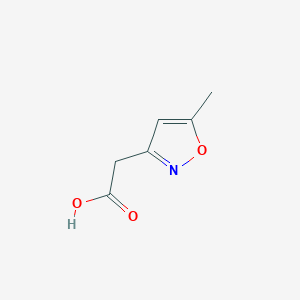
2-(7-bromo-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
“2-(7-bromo-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular weight of 254.08 . Its IUPAC name is “(7-bromo-1H-indol-3-yl)acetic acid” and its InChI code is "1S/C10H8BrNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)" .
Molecular Structure Analysis
The molecular structure of “2-(7-bromo-1H-indol-3-yl)acetic acid” can be represented by the InChI code "1S/C10H8BrNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)" . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-(7-bromo-1H-indol-3-yl)acetic acid” has a molecular weight of 254.08 . Its IUPAC name is “(7-bromo-1H-indol-3-yl)acetic acid” and its InChI code is "1S/C10H8BrNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)" .Applications De Recherche Scientifique
Auxin Analog Research and Applications
Indole-3-acetic acid (IAA) is a key molecule in plant biology, acting as a growth hormone with significant effects on plant growth and development. Research has shown that microorganisms capable of catabolizing or assimilating IAA, through gene clusters like iac and iaa, can impact plant biology by degrading IAA or interfering with its processes, suggesting a potential application of indole derivatives in microbial plant growth regulation and biocontrol strategies (Tyler S Laird et al., 2020).
Indole Synthesis and Chemical Research
The synthesis of indoles, including derivatives like 2-(7-bromo-1H-indol-3-yl)acetic acid, is a significant area of organic chemistry due to their broad application in drug discovery, materials science, and as intermediates in chemical synthesis. A comprehensive classification of indole synthesis methods offers a foundation for developing new synthetic routes and applications for indole derivatives, including potential pharmaceuticals and organic materials (D. Taber & Pavan K. Tirunahari, 2011).
Environmental and Industrial Applications
Research into the environmental and industrial applications of indole derivatives and related compounds includes the exploration of microbial production of volatile fatty acids (VFAs) from biomass, which are critical for synthesizing chemicals that are more sustainable and environmentally friendly compared to their petroleum-based counterparts. This research underscores the potential of indole derivatives in biotechnological applications and as intermediates in the green synthesis of valuable industrial chemicals (S. Bhatia & Yung-Hun Yang, 2017).
Pharmacological Applications
The pharmacokinetics and therapeutic roles of indole-3-carbinol (I3C) and its derivatives in hepatic protection highlight the medical significance of indole compounds. These studies demonstrate the diverse pharmacological activities of indoles, including anti-inflammatory, antioxidant, and anticancer properties, suggesting that 2-(7-bromo-1H-indol-3-yl)acetic acid and similar compounds could be explored for their potential health benefits and applications in drug development (Si-Qi Wang et al., 2016).
Safety and Hazards
The safety data sheet for “2-(7-bromo-1H-indol-3-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, leading to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Propriétés
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQBUBGQOKPXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492631 | |
| Record name | (7-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-bromo-1H-indol-3-yl)acetic acid | |
CAS RN |
63352-97-6 | |
| Record name | (7-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-bromo-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




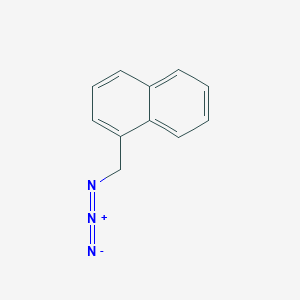
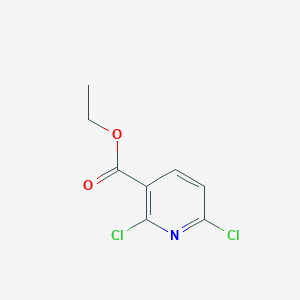

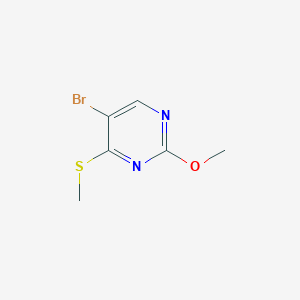
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
